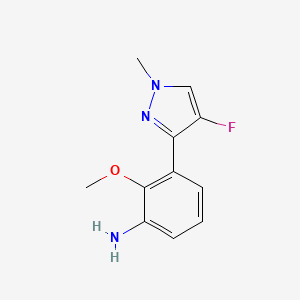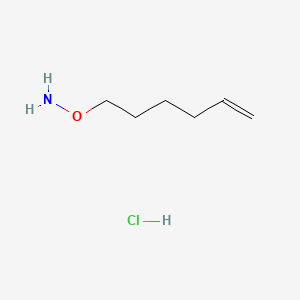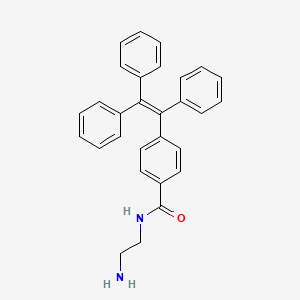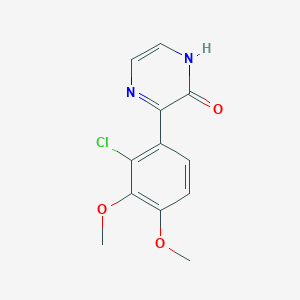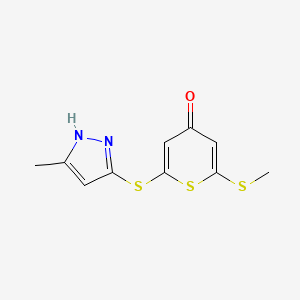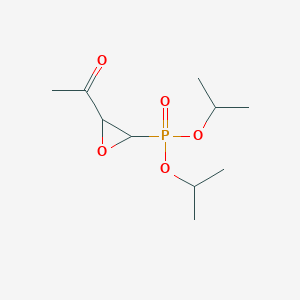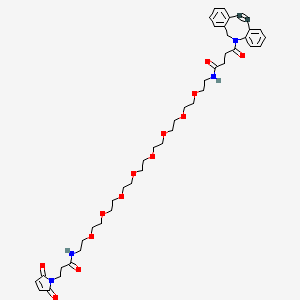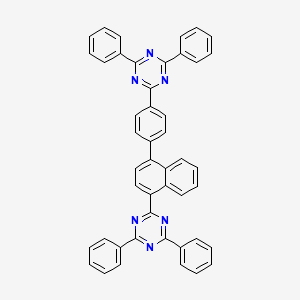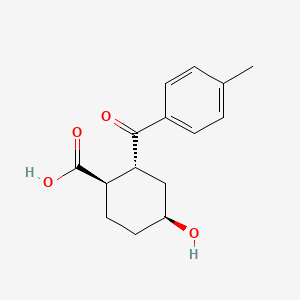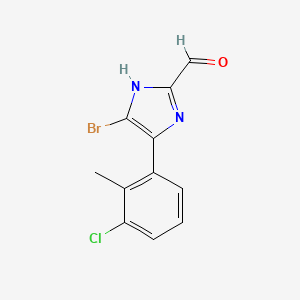
5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022753 is a chemical compound with a unique structure and properties that make it of interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022753 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to produce the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of MFCD33022753 .
Industrial Production Methods: Industrial production of MFCD33022753 involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and purity. The industrial production process is designed to be cost-effective and efficient, allowing for the large-scale manufacture of MFCD33022753 for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD33022753 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications .
Common Reagents and Conditions: The common reagents used in the reactions of MFCD33022753 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired reaction outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions .
Major Products: The major products formed from the reactions of MFCD33022753 depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
MFCD33022753 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions, enabling the formation of complex molecules. In biology, MFCD33022753 is studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, the compound is investigated for its potential therapeutic effects, including its ability to modulate specific molecular pathways. In industry, MFCD33022753 is used in the production of various products, including pharmaceuticals and specialty chemicals .
Wirkmechanismus
The mechanism of action of MFCD33022753 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved. Understanding the mechanism of action of MFCD33022753 is essential for its potential therapeutic applications, as it provides insights into how the compound can be used to modulate specific biological processes .
Vergleich Mit ähnlichen Verbindungen
MFCD33022753 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but MFCD33022753 may have distinct characteristics that make it more suitable for specific applications. For example, it may have higher stability, greater reactivity, or unique biological effects compared to other compounds. Some similar compounds include those with similar functional groups or structural motifs, which can provide a basis for comparison and further study .
Conclusion
MFCD33022753 is a versatile compound with a wide range of applications in various scientific fields Its unique properties and potential for modification through chemical reactions make it a valuable tool for researchers and industry professionals
Eigenschaften
Molekularformel |
C11H8BrClN2O |
|---|---|
Molekulargewicht |
299.55 g/mol |
IUPAC-Name |
5-bromo-4-(3-chloro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O/c1-6-7(3-2-4-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
JNSNBQLAZFSWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






